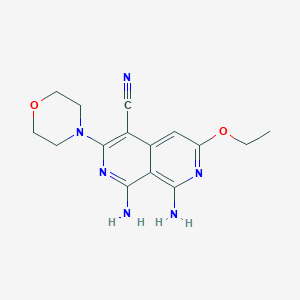![molecular formula C13H8ClN3O B2661992 (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone CAS No. 90734-72-8](/img/structure/B2661992.png)
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone” is a chemical compound with the molecular formula C13H8ClN3O . It has a CAS Number of 90734-72-8 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8ClN3O/c14-11-6-7-12-15-8-10(17(12)16-11)13(18)9-4-2-1-3-5-9/h1-8H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound appears as a light yellow to yellow powder or crystals . Its molecular weight is 257.68 .Wissenschaftliche Forschungsanwendungen
Vasodilator Activities
The compound has been studied for its potential vasodilator activities. Pyridazinone derivatives, similar in structure to (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone, have shown appreciable vasodilator activity both in vitro and in vivo, indicating potential applications in cardiovascular research (Demirayak et al., 2004).
Antimicrobial and Antiviral Activity
Research has explored the antimicrobial and antiviral potentials of compounds structurally related to this compound. Some derivatives have been found active against fungal agents like Aspergillus niger and Candida albicans, and viruses like vaccinia virus and Coxsackie virus B4, suggesting their use in developing antifungal and antiviral agents (Sharma et al., 2009).
Conformational Analysis and Synthesis
The synthesis and conformational analysis of compounds similar to this compound have been conducted, providing insights into their stable forms and structures through computational methods like NMR calculations (Karkhut et al., 2014).
Fluorescent Properties and Applications
Studies have demonstrated the synthesis of compounds related to this compound with significant fluorescent properties. These properties have potential applications in materials science, such as the creation of luminescent materials (Volpi et al., 2017).
Anticancer and Antimicrobial Potential
The compound's analogs have been explored for their anticancer and antimicrobial activities. Derivatives have been shown to be effective against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (El-Meguid, 2014).
Interaction with Central and Mitochondrial Benzodiazepine Receptors
Research has explored the interaction of imidazo[1,2-b]pyridazine derivatives with central and mitochondrial benzodiazepine receptors. This suggests a potential role in neurological research and drug development (Barlin et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-6-7-12-15-8-10(17(12)16-11)13(18)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEXNPGMMTWOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2N=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
![(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide](/img/structure/B2661913.png)
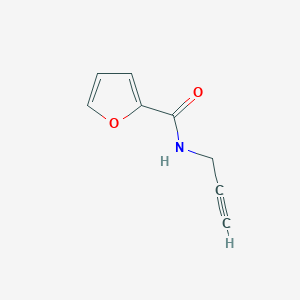
![N-(3,4-dichlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2661917.png)
![4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde](/img/structure/B2661918.png)
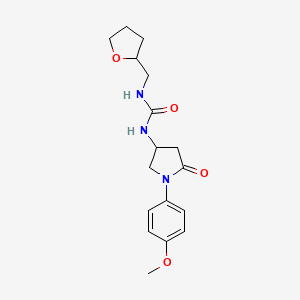
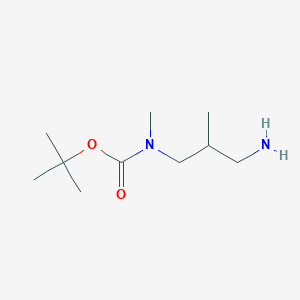
![N-(2,5-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2661923.png)
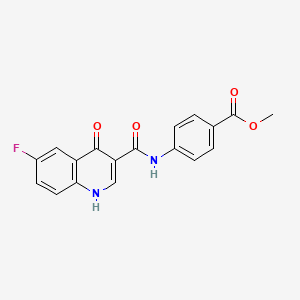

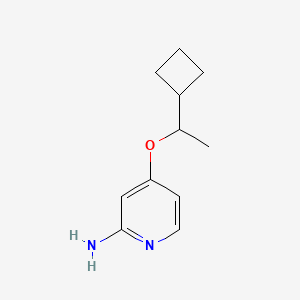
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2661930.png)
![[1-(3-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2661931.png)
